3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Description

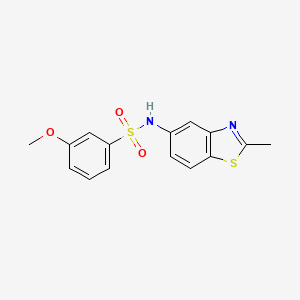

3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with a methyl group at position 2 and a methoxy-substituted benzenesulfonamide moiety at position 3. The benzothiazole ring, a sulfur-containing heterocycle, contributes to its unique electronic and steric properties, making it a candidate for therapeutic applications such as enzyme inhibition (e.g., carbonic anhydrase) . The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many bioactive molecules, enabling hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-16-14-8-11(6-7-15(14)21-10)17-22(18,19)13-5-3-4-12(9-13)20-2/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRRFMDVKSJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The methoxy group enhances the compound's solubility and bioavailability, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in heterocyclic core substituents, sulfonamide linkages, and electronic profiles. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Structural Variations and Electronic Effects

Heterocycle Core :

- Benzothiazole (target compound): The sulfur atom increases lipophilicity and polarizability compared to benzoxazole (oxygen in ) or benzoisoxazole (). This enhances membrane permeability but may reduce aqueous solubility .

- Benzoxazole/benzoisoxazole : Oxygen-containing cores improve solubility but may weaken hydrophobic interactions in enzyme binding .

- Methoxy Positioning: The 3-methoxy group on the benzenesulfonamide (target) may optimize hydrogen bonding compared to 2-methoxy in .

Pharmacological Implications

- Carbonic Anhydrase Inhibition: The sulfonamide group in the target compound is a known CA inhibitor pharmacophore. Its benzothiazole core may enhance binding affinity compared to simpler oxazole derivatives (e.g., ’s compound A) .

- Metabolic Stability : The methyl group on benzothiazole may reduce metabolic degradation compared to ethyl-substituted analogs (), which are prone to oxidative metabolism .

Key Research Findings

- Heterocycle Impact : Benzothiazole derivatives exhibit superior target affinity in enzyme assays compared to oxazole/benzoxazole analogs, likely due to sulfur’s electron-withdrawing effects .

- Substituent Optimization : Methoxy positioning on the benzenesulfonamide (3- vs. 2-) affects solubility and binding. The 3-methoxy configuration balances lipophilicity and hydrogen bonding .

- Synthetic Scalability : Flash chromatography () remains a standard purification method, though HPLC may be required for analogs with closer Rf values .

Biological Activity

3-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 252.30 g/mol

- IUPAC Name : this compound

This compound features a benzothiazole moiety linked to a benzenesulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound have shown promising results against:

- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : Inhibitory effects on A549 and H1975 cell lines.

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 15.5 | Bernard et al. 2014 |

| MDA-MB-231 | 12.3 | Chung et al. 2015 |

| A549 | 18.7 | Giordano et al. 2019 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. Specific findings include:

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The minimum inhibitory concentrations (MICs) for these strains are detailed in Table 2:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 32 | Moderate |

| Escherichia coli | 64 | Low |

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission.

- Disruption of Cellular Processes : Studies indicate that it may disrupt cellular respiration in pathogens like Mycobacterium tuberculosis, leading to impaired energy production.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Cancer Treatment : A study demonstrated that treatment with benzothiazole derivatives led to apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another study showed that the compound's antimicrobial properties were enhanced when used in combination with traditional antibiotics, suggesting potential for synergistic effects.

Q & A

Q. What are the established synthetic methodologies for 3-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, and how can reaction parameters be optimized to improve yield?

Answer: The synthesis typically involves multi-step reactions, including coupling of sulfonamide intermediates with benzothiazole derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity and solubility .

- Coupling reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) improves amide bond formation efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves high purity (>95%) .

- Yield optimization : Controlling temperature (0–25°C) and pH (neutral to slightly acidic) minimizes side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and sulfonamide linkage (e.g., δ 7.55 ppm for SONH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M–H] at m/z 346.0) .

- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding patterns in crystalline form .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>99%) .

Advanced Research Questions

Q. How can computational modeling and molecular docking studies be integrated with experimental data to predict biological targets?

Answer:

- Target identification : Use molecular docking (AutoDock Vina, Schrödinger) to screen against enzymes like NLRP3 inflammasome or carbonic anhydrase, leveraging sulfonamide’s known affinity for zinc-containing active sites .

- Free energy calculations : Molecular dynamics (MD) simulations (AMBER, GROMACS) quantify binding energy (ΔG) to prioritize targets .

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (e.g., IC values) to refine models .

Q. What experimental approaches are recommended to investigate structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

Answer:

- Systematic substitution : Synthesize analogs with variations in methoxy, methyl, or benzothiazole groups to assess steric/electronic effects .

- In vitro assays : Measure IC against target enzymes (e.g., carbonic anhydrase IX) using stopped-flow spectroscopy .

- Crystallographic analysis : Compare ligand-enzyme co-crystal structures to identify critical binding interactions (e.g., sulfonamide-Zn coordination) .

Q. When encountering discrepancies in enzymatic inhibition data between batch syntheses, what analytical strategies should be employed?

Answer:

- Purity reassessment : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) affecting bioactivity .

- Batch comparison : Analyze H NMR spectra for subtle structural differences (e.g., tautomerism in benzothiazole) .

- Process variables : Replicate reactions under strict anhydrous conditions to rule out hydrolysis or oxidation side reactions .

Methodological Considerations for Data Contradictions

- Theoretical frameworks : Apply the Hammett equation to predict electronic effects of substituents on activity, resolving outliers via σ/ρ value discrepancies .

- Statistical analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, steric bulk) contributing to data variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.